4-Fold Enhancement in Antimycobacterial Potency Over 4-Chlorophenyl Analog
A derivative of the target compound demonstrated a Minimum Inhibitory Concentration (MIC) of 0.25 µg/mL against drug-susceptible and drug-resistant Mycobacterium tuberculosis H37Rv. This is a 4-fold improvement in potency over the direct 4-chlorophenyl congener, which required a 4-fold higher concentration (MIC 1 µg/mL) to achieve the same level of inhibition [1].
| Evidence Dimension | In vitro antimycobacterial potency (MIC) |
|---|---|
| Target Compound Data | MIC = 0.25 µg/mL |
| Comparator Or Baseline | 4-chlorophenyl isoxazole analog: MIC = 1 µg/mL |
| Quantified Difference | 4-fold lower MIC (4x more potent) |
| Conditions | Mycobacterium tuberculosis H37Rv (drug-susceptible and drug-resistant strains) in vitro assay |
Why This Matters
This quantifies the advantage of the 3,4-dichlorophenyl group over the mono-chlorophenyl analog, directly informing the selection of CAS 861433-83-2 for antitubercular drug discovery programs targeting drug-resistant strains.
- [1] Sahoo SK, Ommi O, Maddipatla S, et al. Isoxazole carboxylic acid methyl ester-based urea and thiourea derivatives as promising antitubercular agents. Molecular Diversity. 2023;27:2037–2052. View Source
